molecular formula C11H8ClIN2O2 B8735758 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one CAS No. 83768-03-0

1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one

Cat. No.: B8735758
CAS No.: 83768-03-0
M. Wt: 362.55 g/mol
InChI Key: NJMMDQFIDIDMPI-UHFFFAOYSA-N
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Description

1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is an organic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidinone moiety, making it a unique and interesting subject for chemical research.

Properties

CAS No.

83768-03-0

Molecular Formula

C11H8ClIN2O2

Molecular Weight

362.55 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2

InChI Key

NJMMDQFIDIDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves the reaction of 4-chlorophenol with 5-iodopyrimidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the iodopyrimidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)methyl-5-bromopyrimidin-2-one
  • 1-(4-Chlorophenoxy)methyl-5-fluoropyrimidin-2-one
  • 1-(4-Chlorophenoxy)methyl-5-chloropyrimidin-2-one

Uniqueness

1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .

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